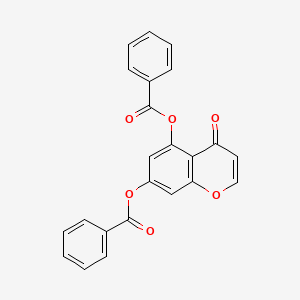

4-Oxo-4H-1-benzopyran-5,7-diyl dibenzoate

Description

Structure

3D Structure

Properties

CAS No. |

54107-62-9 |

|---|---|

Molecular Formula |

C23H14O6 |

Molecular Weight |

386.4 g/mol |

IUPAC Name |

(5-benzoyloxy-4-oxochromen-7-yl) benzoate |

InChI |

InChI=1S/C23H14O6/c24-18-11-12-27-19-13-17(28-22(25)15-7-3-1-4-8-15)14-20(21(18)19)29-23(26)16-9-5-2-6-10-16/h1-14H |

InChI Key |

XDPJNVXFHJMBFX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2=CC3=C(C(=O)C=CO3)C(=C2)OC(=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 4 Oxo 4h 1 Benzopyran 5,7 Diyl Dibenzoate and Its Derivatives

Esterification Approaches to 4-Oxo-4H-1-benzopyran-5,7-diyl dibenzoate

The most direct route to this compound involves the esterification of the corresponding diol precursor. This method hinges on the acylation of the hydroxyl groups at positions 5 and 7 of the chromone (B188151) ring.

Utilization of 4-Oxo-4H-chromene-5,7-diol as a Precursor

The primary starting material for this esterification is 4-Oxo-4H-chromene-5,7-diol, also known as 5,7-dihydroxychromone (B1664638). The phenolic nature of the hydroxyl groups on the benzene (B151609) ring of the chromone scaffold makes them amenable to acylation reactions. The synthesis of a similar polyhydroxylated natural product, quercetin (B1663063) pentabenzoate, has been achieved by reacting quercetin with an excess of benzoyl chloride in the presence of pyridine (B92270). medcraveonline.com This suggests that a similar approach can be employed for the dibenzoylation of 5,7-dihydroxychromone.

The reaction proceeds by the nucleophilic attack of the hydroxyl groups on the electrophilic carbonyl carbon of an acylating agent, such as benzoyl chloride. The presence of a base is crucial to facilitate the reaction by deprotonating the phenolic hydroxyl groups, thereby increasing their nucleophilicity.

Role of Dehydrating Agents and Optimized Reaction Conditions

In esterification reactions, particularly those involving less reactive phenols and carboxylic acids, the removal of water is essential to drive the equilibrium towards product formation. quora.com While direct esterification with carboxylic acids is often slow for phenols, the use of more reactive acylating agents like acyl chlorides or anhydrides circumvents this issue. libretexts.org

When using acyl chlorides such as benzoyl chloride, a stoichiometric amount of a base, like pyridine, is typically used. Pyridine not only acts as a catalyst but also as a scavenger for the hydrogen chloride gas produced as a byproduct, preventing it from protonating the starting material and inhibiting the reaction. medcraveonline.comlibretexts.org In this context, a dedicated dehydrating agent may not be strictly necessary as the reaction is not reversible in the same way as a direct Fischer esterification.

For the synthesis of this compound, optimized conditions would likely involve the slow addition of benzoyl chloride to a solution of 4-Oxo-4H-chromene-5,7-diol in a suitable solvent like pyridine at a controlled temperature to manage the exothermic nature of the reaction.

| Parameter | Condition | Purpose |

| Acylating Agent | Benzoyl Chloride | Provides the benzoyl group for ester formation. |

| Base/Catalyst | Pyridine | Acts as a catalyst and scavenges HCl byproduct. medcraveonline.comlibretexts.org |

| Solvent | Pyridine, Dichloromethane | Dissolves reactants and facilitates the reaction. |

| Temperature | Room Temperature to mild heating (e.g., 65-70°C) | To control the reaction rate and prevent side reactions. medcraveonline.com |

Classical and Contemporary Synthesis Routes for Chromone Scaffolds

The synthesis of the chromone scaffold itself is a well-established area of organic chemistry, with several named reactions providing versatile pathways to this heterocyclic system. These methods are fundamental for producing the 4-Oxo-4H-chromene-5,7-diol precursor and other chromone derivatives.

Baker-Venkataraman Transformation and its Modifications

The Baker-Venkataraman rearrangement is a widely used method for the synthesis of chromones and flavones. wikipedia.org This reaction involves the base-catalyzed rearrangement of a 2-acyloxyacetophenone to form a 1,3-diketone, which then undergoes an acid-catalyzed cyclization to yield the chromone ring. wikipedia.orgalfa-chemistry.com

The mechanism begins with the formation of an enolate from the 2-acyloxyacetophenone in the presence of a base. This enolate then undergoes an intramolecular acyl transfer to form the 1,3-diketone. wikipedia.orgchemistry-reaction.com Subsequent treatment with acid promotes cyclization and dehydration to afford the final chromone. alfa-chemistry.com

Modifications to the classical Baker-Venkataraman reaction have been developed to improve yields and expand its scope. These can include the use of different bases such as potassium hydroxide (B78521), sodium hydride, or potassium tert-butoxide, and various solvent systems. chemistry-reaction.com

| Step | Reagents | Intermediate/Product |

| Acylation | 2'-Hydroxyacetophenone, Acyl chloride/anhydride (B1165640) | 2-Acyloxyacetophenone |

| Rearrangement | Base (e.g., KOH, NaH) | 1,3-Diketone wikipedia.org |

| Cyclization | Acid (e.g., H2SO4, HCl) | Chromone alfa-chemistry.com |

Allan-Robinson Synthesis and Related Cyclization Reactions

The Allan-Robinson reaction provides a direct route to flavones (2-phenylchromones) and other chromone derivatives through the condensation of an o-hydroxyaryl ketone with an aromatic anhydride in the presence of the sodium salt of the corresponding aromatic acid. wikipedia.orgdrugfuture.com

The mechanism involves the acylation of the o-hydroxyaryl ketone by the anhydride, followed by a cyclization and dehydration sequence to form the chromone ring. The reaction is typically carried out at elevated temperatures.

This method is particularly useful for the synthesis of flavones and can be adapted for the preparation of other substituted chromones by varying the starting ketone and anhydride.

Acid- and Base-Catalyzed Chromone Ring Closure

The final step in many chromone syntheses is a ring closure reaction that can be catalyzed by either acid or base.

Acid-Catalyzed Cyclization: This is a common final step in syntheses like the Baker-Venkataraman rearrangement. alfa-chemistry.com The 1,3-diketone intermediate, in the presence of a strong acid such as sulfuric acid or hydrochloric acid, undergoes intramolecular condensation. The acid protonates one of the carbonyl groups, making it more electrophilic and facilitating the nucleophilic attack by the phenolic hydroxyl group. Subsequent dehydration leads to the formation of the chromone ring. ijrpc.com Various acids, including polyphosphoric acid and acetic acid, have been employed as catalysts for chromone ring closure. ijrpc.comijmrset.com

Base-Catalyzed Cyclization: While less common than acid-catalyzed methods, base-catalyzed ring closure can also be effective. ijmrset.com This approach is often seen in the cyclization of 2'-hydroxychalcones to form flavanones, which can then be oxidized to flavones. nih.gov In some instances, a strong base can be used to deprotonate a suitable precursor, initiating an intramolecular condensation to form the chromone ring. For example, a base-promoted condensation between 2-hydroxyacetophenones and aliphatic aldehydes can lead to chromanone derivatives. nih.govacs.org

| Catalyst Type | Mechanism | Common Reagents |

| Acid | Protonation of a carbonyl group, followed by intramolecular nucleophilic attack and dehydration. | H2SO4, HCl, Polyphosphoric Acid ijrpc.comijmrset.com |

| Base | Deprotonation to form a nucleophile, followed by intramolecular condensation. | Piperidine, Sodium Formate, Sodium Methoxide ijrpc.comijmrset.com |

Strategies for Introducing Functional Groups on the Benzopyran-4-one Nucleus

The functionalization of the benzopyran-4-one core is a critical aspect of synthesizing derivatives like this compound. The introduction of substituents at various positions on the chromone ring system allows for the modulation of the molecule's chemical and biological properties. Key strategies often begin with the synthesis of a hydroxylated chromone precursor, such as 5,7-dihydroxychromone (chrysin), which can then be further modified.

One of the most direct methods for introducing benzoate (B1203000) groups at the 5 and 7 positions is through the esterification of the corresponding dihydroxychromone. This reaction typically involves treating the dihydroxychromone with benzoyl chloride in the presence of a base, such as pyridine or triethylamine. The base serves to deprotonate the hydroxyl groups, forming more nucleophilic phenoxides that readily react with the electrophilic benzoyl chloride.

Another approach involves the Vilsmeier-Haack reaction , which can be used to introduce a formyl group at the 3-position of the chromone nucleus. mdpi.comnih.gov This reaction utilizes a mixture of phosphorus oxychloride (POCl3) and a formamide, such as N,N-dimethylformamide (DMF), to generate the Vilsmeier reagent, which acts as the formylating agent. mdpi.comnih.gov Subsequent modification of this formyl group can lead to a variety of derivatives. For instance, reduction of the aldehyde can yield a hydroxymethyl group, which can then be esterified. mdpi.com

Furthermore, metal-catalyzed cross-coupling reactions offer a powerful tool for the introduction of aryl and other functional groups. For example, palladium-catalyzed reactions can be employed to form carbon-carbon or carbon-heteroatom bonds at specific positions on the chromone scaffold, provided a suitable leaving group (e.g., a halide) is present.

The following table summarizes some common strategies for functionalizing the benzopyran-4-one nucleus:

| Reaction Type | Reagents | Functional Group Introduced | Position(s) |

| Esterification | Acyl Halide (e.g., Benzoyl Chloride), Base (e.g., Pyridine) | Ester (e.g., Benzoate) | Hydroxylated positions (e.g., 5, 7) |

| Vilsmeier-Haack Reaction | POCl3, DMF | Formyl (-CHO) | 3 |

| Friedel-Crafts Acylation | Acyl Halide, Lewis Acid (e.g., AlCl3) | Acyl | 6, 8 |

| Halogenation | N-Halosuccinimide (e.g., NBS, NCS) | Halogen (Br, Cl) | 3, 6, 8 |

| Nitration | HNO3, H2SO4 | Nitro (-NO2) | 6, 8 |

Advanced and Sustainable Synthesis Protocols for Chromone Derivatives

In recent years, there has been a significant shift towards the development of more efficient and environmentally friendly methods for the synthesis of chromone derivatives. These advanced protocols aim to reduce reaction times, improve yields, and minimize the use of hazardous materials.

Microwave-Assisted Synthesis Methodologies

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions. researchgate.netijrpc.com The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and purer products. researchgate.net In the context of chromone synthesis, microwave heating has been successfully applied to various reaction steps, including the initial cyclization to form the benzopyran-4-one core and subsequent functionalization reactions. acs.orgnih.govmdpi.com

For instance, the synthesis of chroman-4-ones, which are precursors to chromones, has been efficiently achieved through a base-mediated aldol (B89426) condensation under microwave irradiation. acs.orgnih.gov This method offers a rapid and efficient one-step procedure for obtaining the core structure. acs.orgnih.gov Similarly, the synthesis of chromone-2-carboxylic acids has been optimized using a microwave-assisted process, resulting in significantly improved yields and shorter reaction times. mdpi.com

Key Advantages of Microwave-Assisted Synthesis:

Rapid Reaction Rates: Significant reduction in reaction time.

Higher Yields: Often leads to improved product yields.

Increased Purity: Can minimize the formation of byproducts.

Energy Efficiency: Localized heating is more energy-efficient than conventional heating methods.

Ultrasound-Assisted Synthesis Approaches

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of ultrasonic waves to induce chemical reactions. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, leading to an acceleration of reaction rates.

While specific examples for the synthesis of this compound using ultrasound are not extensively documented, the application of sonochemistry to the synthesis of related heterocyclic compounds suggests its potential utility. Ultrasound has been shown to enhance the efficiency of various organic transformations, including condensation, cyclization, and esterification reactions, which are all relevant to the synthesis of chromone derivatives. The use of ultrasound can lead to improved yields, shorter reaction times, and milder reaction conditions.

Green Chemistry Principles in Chromone Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of chromones and other heterocyclic compounds to minimize their environmental footprint. researchgate.net This involves the use of eco-friendly solvents, recyclable catalysts, and the development of atom-economical reaction pathways. researchgate.netingentaconnect.com

A key aspect of green chemistry is the replacement of volatile and toxic organic solvents with more environmentally benign alternatives. ingentaconnect.com In the synthesis of chromones, researchers have explored the use of solvents such as water, glycerol (B35011), and ionic liquids. ingentaconnect.com For example, an efficient and green procedure for the synthesis of flavones and chromones has been developed using glycerol as a recyclable solvent and heteropolyacids as recyclable catalysts. ingentaconnect.com This method not only provides excellent yields but also allows for the easy separation and reuse of both the solvent and the catalyst. ingentaconnect.com

The use of solid-supported catalysts and metal-free catalytic systems is another important strategy. These catalysts can often be easily recovered and reused, reducing waste and cost.

Examples of Green Solvents and Catalysts in Chromone Synthesis:

| Solvent/Catalyst | Advantages |

| Glycerol | Biodegradable, non-toxic, recyclable. ingentaconnect.com |

| Water | Abundant, non-toxic, environmentally safe. |

| Ionic Liquids | Low volatility, tunable properties, potential for recyclability. |

| Heteropolyacids | Recyclable, low environmental impact, cost-effective. ingentaconnect.com |

| Solid-Supported Catalysts | Ease of separation and reuse, reduced waste. |

Multi-component reactions (MCRs) are one-pot reactions in which three or more starting materials react to form a single product that contains the essential parts of all the initial reactants. MCRs are highly atom-economical and offer a streamlined approach to the synthesis of complex molecules, such as chromone derivatives. They reduce the number of synthetic steps, minimize waste generation, and save time and resources.

Several MCRs have been developed for the synthesis of functionalized chromones. researchgate.net For instance, a four-component reaction of chromone carbaldehydes, Meldrum's acid, a 4-hydroxy coumarin (B35378) or pyrone, and an alcohol has been reported to proceed efficiently in aqueous media. researchgate.net This approach highlights the potential of MCRs to generate molecular diversity in an environmentally friendly manner. researchgate.net

Chemo- and Regioselectivity Considerations in Synthetic Pathways

The synthesis of this compound and its derivatives from precursors such as 5,7-dihydroxychromone presents significant challenges in controlling chemo- and regioselectivity. The presence of multiple hydroxyl groups with different reactivities necessitates careful selection of synthetic strategies to achieve the desired acylation pattern. The primary considerations revolve around the differential acidity and steric accessibility of the hydroxyl groups at the C-5 and C-7 positions of the chromone core.

The hydroxyl group at the C-5 position is known to form a strong intramolecular hydrogen bond with the adjacent carbonyl group at C-4. This interaction significantly reduces the acidity and nucleophilicity of the C-5 hydroxyl group, making it less reactive towards acylation under standard conditions. In contrast, the C-7 hydroxyl group does not participate in such hydrogen bonding and is, therefore, more acidic and readily available for reaction.

This inherent difference in reactivity forms the basis for regioselective synthesis. By carefully controlling reaction conditions, such as temperature, solvent, and the stoichiometry of reagents, it is possible to selectively acylate the C-7 hydroxyl group while leaving the C-5 hydroxyl group unprotected. For instance, using a limited amount of an acylating agent in the presence of a mild base at low temperatures typically favors the formation of the 7-O-acyl derivative.

Conversely, achieving acylation at the C-5 position or obtaining the di-acylated product, this compound, requires overcoming the deactivating effect of the intramolecular hydrogen bond. This can be accomplished by employing more forcing reaction conditions, such as higher temperatures, stronger bases, or an excess of the acylating agent. The use of catalysts, such as 4-dimethylaminopyridine (B28879) (DMAP), can also facilitate the acylation of the less reactive C-5 hydroxyl group.

Protecting group strategies are also instrumental in directing the regioselectivity of acylation. One common approach involves the selective protection of the more reactive C-7 hydroxyl group, for example, as a benzyl (B1604629) ether or a silyl (B83357) ether. With the C-7 position blocked, the C-5 hydroxyl group can then be acylated. Subsequent deprotection of the C-7 hydroxyl group allows for its functionalization with a different acyl group, leading to the synthesis of mixed diesters.

The choice of solvent can also influence the regioselectivity. Aprotic solvents are generally preferred for these reactions to avoid competition with the hydroxyl groups of the substrate. The specific reaction conditions and the resulting product distribution are critical factors that must be optimized for the synthesis of any particular derivative.

Below is a data table summarizing the general chemo- and regioselectivity considerations in the synthesis of acylated 5,7-dihydroxychromone derivatives.

| Reaction Condition | Target Selectivity | Rationale | Typical Reagents and Conditions |

|---|---|---|---|

| Mild Conditions | 7-O-Acylation | Higher acidity and accessibility of the 7-OH group. The 5-OH group is deactivated by intramolecular hydrogen bonding. | 1.0-1.2 eq. Acyl Halide/Anhydride, Mild Base (e.g., Pyridine, Triethylamine), Low Temperature (0 °C to rt). |

| Forcing Conditions | 5,7-Di-O-Acylation | Overcomes the deactivation of the 5-OH group, leading to acylation at both positions. | >2.0 eq. Acyl Halide/Anhydride, Stronger Base or Catalyst (e.g., DMAP), Elevated Temperature. |

| Protecting Group Strategy | 5-O-Acylation | Selective protection of the more reactive 7-OH group allows for subsequent acylation of the 5-OH group. | 1. Protection of 7-OH (e.g., as benzyl ether). 2. Acylation of 5-OH. 3. Deprotection of 7-OH. |

| Differential Di-O-Acylation | Stepwise acylation of each hydroxyl group with different acylating agents. | 1. Selective acylation of 7-OH. 2. Acylation of 5-OH under more forcing conditions with a different acylating agent. |

Chemical Reactivity and Transformation Mechanisms of 4 Oxo 4h 1 Benzopyran 5,7 Diyl Dibenzoate

General Reaction Classes of Chromone (B188151) Derivatives

The chromone ring system is a versatile scaffold that participates in a variety of chemical reactions, including oxidation, reduction, and nucleophilic substitutions. These reactions provide pathways to a wide array of functionalized derivatives.

Oxidation reactions of chromones can lead to the formation of valuable derivatives such as 3-hydroxychromones. One common method is the Baeyer-Villiger oxidation of chromone-3-carbaldehydes using reagents like m-chloroperbenzoic acid (MCPBA), which yields the corresponding 3-hydroxychromone. core.ac.uk Similarly, 2,3-unsubstituted chromones can be directly oxidized to 3-hydroxychromones with MCPBA. core.ac.uk Another significant oxidative transformation is the Algar-Flynn-Oyamada (AFO) reaction, where 2'-hydroxychalcones are oxidized, typically using hydrogen peroxide in an alkaline medium, to produce flavones (2-phenylchromones) and flavonols (3-hydroxy-2-phenylchromones). mdpi.com

The carbonyl group at the C-4 position of the chromone ring is susceptible to reduction, leading to the formation of hydroxy derivatives. For instance, the reduction of the carbonyl group in chroman-4-one derivatives can be achieved using sodium borohydride (B1222165) (NaBH₄) in methanol, which yields the corresponding chroman-4-ol with high diastereoselectivity. acs.org This reduction transforms the planar ketone into a chiral alcohol, introducing a new stereocenter into the molecule. The resulting hydroxyl group can be further removed through dehydroxylation or dehydration to yield chromans or chromenes, respectively. acs.org

Nucleophilic attack is a cornerstone of chromone chemistry. The electrophilic centers in the chromone ring are primarily the C-2, C-4, and the benzene (B151609) ring carbons. The course of the reaction depends on the nature of the nucleophile and the substitution pattern of the chromone ring.

Attack at C-2: Soft nucleophiles typically attack the C-2 position via a conjugate addition mechanism. This is particularly favored when an electron-withdrawing group is present at the C-3 position, which enhances the electrophilicity of the C-2 atom. researchgate.net This initial attack often leads to the opening of the γ-pyrone ring. researchgate.net

Attack at C-4: Hard nucleophiles, such as Grignard reagents, tend to attack the carbonyl carbon at the C-4 position directly.

Nucleophilic Aromatic Substitution (SNAr): While the benzene ring is generally electron-rich, nucleophilic substitution can occur if it is substituted with strong electron-withdrawing groups and a good leaving group (like a halide). wikipedia.orgbyjus.commasterorganicchemistry.com The reaction proceeds through an addition-elimination mechanism involving a stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.org

The general reactivity towards nucleophiles is summarized in the table below.

| Attack Position | Nucleophile Type | Driving Factor | Common Outcome |

| C-2 | Soft Nucleophiles | Conjugate addition, enhanced by C-3 electron-withdrawing groups | Pyrone ring opening |

| C-4 | Hard Nucleophiles | Direct carbonyl addition | Formation of tertiary alcohols |

| Benzene Ring | Various Nucleophiles | SNAr mechanism, requires electron-withdrawing groups and a leaving group | Displacement of the leaving group |

Specific Reaction Pathways and Intermediate Formations

The reactions of chromones with various nucleophiles often proceed through complex pathways involving ring-opening and subsequent recyclization to form new heterocyclic systems.

Nitrogen nucleophiles react with chromones, particularly 3-substituted chromones, to yield a diverse range of nitrogen-containing heterocycles. researchgate.net The reaction typically begins with a nucleophilic attack of the nitrogen atom at the C-2 position of the chromone ring. researchgate.netresearchgate.net This is followed by the cleavage of the O-C2 bond, leading to the opening of the pyrone ring and the formation of an intermediate, often an enaminone. researchgate.net This intermediate can then undergo further intramolecular reactions.

For example, the reaction of chromone-3-carboxylic acid with primary or secondary amines results in the formation of enaminones through a process of ring opening followed by decarboxylation. researchgate.net With hydrazines, the reaction can proceed further to form pyrazole (B372694) derivatives. mdpi.com 3-Formylchromones readily undergo condensation reactions with various nitrogen nucleophiles like 2,4-dinitrophenylhydrazine (B122626) and 2-benzothiazolylhydrazine to form the corresponding hydrazones. mdpi.com The general mechanism involves the nucleophilic addition of the amine to the carbonyl group, followed by dehydration to form an imine (C=N) or a related product. libretexts.orgbrainkart.com

The following table summarizes typical reactions with nitrogenous nucleophiles.

| Nucleophile | Chromone Substrate | Key Intermediate | Final Product |

| Primary/Secondary Amines | Chromone-3-carboxylic acid | Ring-opened species | Enaminones researchgate.net |

| Hydrazines | Chromone-3-carboxylic acid | Ring-opened species | Pyrazole derivatives researchgate.netmdpi.com |

| Hydroxylamine | Aldehydes/Ketones | Tetrahedral intermediate | Oximes (a type of imine) libretexts.org |

| Substituted Hydrazines | 3-Formylchromones | - | Hydrazones mdpi.com |

Carbon nucleophiles, especially active methylene (B1212753) compounds like malononitrile (B47326), are important reagents in the transformation of chromones. libretexts.org These reactions often proceed as domino reactions, where an initial Michael-type 1,4-addition of the carbon nucleophile to the C2-C3 double bond of the chromone triggers a cascade of subsequent reactions. beilstein-journals.org This addition leads to a ring-opened intermediate which can then undergo intramolecular cyclization and rearrangement. researchgate.netbeilstein-journals.org

For instance, the reaction of 3-halochromones with active methylene compounds like 3-ketoamides involves a 1,4-addition, followed by an intramolecular nucleophilic attack and subsequent ring cleavage to afford 2-(salicyloyl)furans. beilstein-journals.org Similarly, reacting chromone-3-carboxylic acid with malononitrile leads to ring transformation products. researchgate.net Grignard reagents, as hard carbon nucleophiles, typically attack the C-4 carbonyl carbon.

| Nucleophile | Chromone Substrate | Reaction Type | Final Product |

| Malononitrile | Chromone-3-carboxylic acid | Michael addition, ring transformation | Pyridine (B92270) derivatives researchgate.net |

| 3-Ketoamides | 3-Halochromones | Domino reaction (1,4-addition, cyclization, ring-cleavage) | 2-(Salicyloyl)furans beilstein-journals.org |

| Dimethyl acetone-1,3-dicarboxylate | 2,3-Unsubstituted chromones | Domino reaction (1,4-addition, ring cleavage, Knoevenagel, lactonization) | Lactones beilstein-journals.org |

| Grignard Reagents | General Chromones | Carbonyl addition | Tertiary alcohols |

Aza- and Oxa-Michael Additions

The chromone nucleus of 4-Oxo-4H-1-benzopyran-5,7-diyl dibenzoate contains an electrophilic double bond (C2-C3) conjugated to the carbonyl group at C4, making it a potential Michael acceptor. This allows for conjugate addition reactions with various nucleophiles, including nitrogen (Aza-Michael) and oxygen (Oxa-Michael) nucleophiles.

Aza-Michael Addition: Nitrogen-based nucleophiles, such as primary and secondary amines, can attack the β-carbon (C2) of the chromone ring. This reaction is typically base-catalyzed, which enhances the nucleophilicity of the amine. The reaction proceeds through a nucleophilic attack on the C2-C3 double bond, leading to the formation of an enolate intermediate, which then protonates to yield the 3-amino-2,3-dihydro-4H-1-benzopyran-4-one derivative. The presence of the bulky benzoate (B1203000) groups at the 5 and 7 positions might sterically hinder the approach of the nucleophile, potentially affecting the reaction rate and yield. Computational studies on related flavonoids have explored the mechanism of Aza-Michael addition, suggesting that the reaction can be a viable pathway for the covalent modification of biological macromolecules. nih.govresearchgate.net

Oxa-Michael Addition: Similarly, oxygen nucleophiles like alcohols and phenols can undergo conjugate addition to the chromone core, although this Oxa-Michael reaction is generally less facile than the Aza-Michael addition and often requires stronger activation or catalysis. rsc.org The reaction mechanism involves the attack of an alkoxide or phenoxide ion on the C2 position, followed by protonation of the resulting enolate. The intramolecular version of this reaction is a key step in the synthesis of certain heterocyclic systems. rsc.orgsemanticscholar.org For this compound, intermolecular Oxa-Michael additions would lead to the corresponding 3-alkoxy or 3-phenoxy derivatives.

Illustrative Data on Michael Additions for Chromone Systems

| Nucleophile | Reaction Type | Expected Product | Catalyst |

|---|---|---|---|

| Primary Amine (R-NH2) | Aza-Michael | 3-(Alkylamino)-2,3-dihydro-4H-1-benzopyran-4-one derivative | Base (e.g., Et3N) |

| Secondary Amine (R2NH) | Aza-Michael | 3-(Dialkylamino)-2,3-dihydro-4H-1-benzopyran-4-one derivative | Base (e.g., K2CO3) |

| Alcohol (R-OH) | Oxa-Michael | 3-Alkoxy-2,3-dihydro-4H-1-benzopyran-4-one derivative | Strong Base (e.g., NaH) or Acid |

Cycloaddition Reactions (e.g., [3+2] Dipolar, [4+2] Cycloaddition)

The C2-C3 double bond of the chromone ring can also participate in cycloaddition reactions, acting as a dienophile or a dipolarophile. These reactions are powerful tools for the construction of complex polycyclic systems.

[4+2] Cycloaddition (Diels-Alder Reaction): In a Diels-Alder reaction, the C2-C3 double bond of the chromone can act as a dienophile, reacting with a conjugated diene. This would lead to the formation of a new six-membered ring fused to the chromone backbone. The reactivity of the chromone double bond as a dienophile is enhanced by the electron-withdrawing nature of the adjacent carbonyl group. The stereochemistry of the resulting adduct is governed by the principles of the Diels-Alder reaction, typically favoring the endo product.

[3+2] Dipolar Cycloaddition: The C2-C3 double bond can also react with 1,3-dipoles, such as azides, nitrile oxides, or nitrones, in a [3+2] cycloaddition. This type of reaction leads to the formation of five-membered heterocyclic rings fused to the chromone structure. For instance, the reaction with an azide (B81097) would yield a triazoline ring, which could potentially rearrange to other nitrogen-containing heterocycles. The regioselectivity of this reaction would depend on the electronic and steric properties of both the chromone and the 1,3-dipole. Research on related chromone derivatives has demonstrated their utility in such cycloaddition reactions for the synthesis of novel heterocyclic compounds. ipb.ptnih.govacs.org

Examples of Cycloaddition Reactions Involving Chromone Derivatives

| Reaction Type | Reactant | Expected Product |

|---|---|---|

| [4+2] Cycloaddition | Butadiene | Fused cyclohexene (B86901) derivative |

| [3+2] Dipolar Cycloaddition | Phenyl azide | Fused triazoline derivative |

Mechanisms of Ester Hydrolysis and Re-esterification Processes

The two benzoate ester groups at the 5 and 7 positions of this compound are susceptible to hydrolysis, particularly under acidic or basic conditions.

Ester Hydrolysis: Base-catalyzed hydrolysis (saponification) is typically initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. This leads to a tetrahedral intermediate, which then collapses to form a carboxylate anion and the corresponding 5,7-dihydroxychromone (B1664638) (the parent phenol). Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by a water molecule. The rate of hydrolysis can be influenced by steric hindrance around the ester groups and the electronic properties of the chromone ring. The hydrolysis of flavonoid esters is a well-studied process, often being a necessary step for their analysis or a key transformation in their metabolic pathways. nih.govresearchgate.netnih.govfrontiersin.org

Re-esterification: The reverse reaction, re-esterification, can occur under appropriate conditions. This would involve the reaction of the 5,7-dihydroxychromone with a benzoic acid derivative, typically an activated form like benzoyl chloride or benzoic anhydride (B1165640), in the presence of a base or an acid catalyst. This process would regenerate the dibenzoate ester.

General Conditions for Ester Transformations

| Process | Reagents | General Conditions |

|---|---|---|

| Base-catalyzed Hydrolysis | NaOH, KOH, or other strong bases in aqueous or alcoholic solution | Room temperature to reflux |

| Acid-catalyzed Hydrolysis | HCl, H2SO4, or other strong acids in aqueous solution | Reflux |

| Re-esterification | Benzoyl chloride, Pyridine | Anhydrous conditions, room temperature |

Investigation of Regioselectivity and Stereoselectivity in Transformations

Regioselectivity: In the context of this compound, regioselectivity would be a key consideration in reactions involving the two ester groups or different positions on the chromone ring. For instance, in a partial hydrolysis reaction, the relative reactivity of the 5- and 7-benzoate groups would determine which is cleaved first. This could be influenced by subtle differences in their electronic environment and steric accessibility. Similarly, in electrophilic aromatic substitution reactions on the benzene ring of the chromone, the directing effects of the existing substituents would govern the position of the incoming electrophile.

Stereoselectivity: Stereoselectivity becomes important in reactions that create new stereocenters. wikipedia.org For example, in the Michael additions to the C2-C3 double bond, the approach of the nucleophile can potentially be influenced by the bulky benzoate groups, leading to a preference for one diastereomer over the other if the nucleophile or other parts of the molecule are chiral. In cycloaddition reactions, the facial selectivity of the approach of the diene or dipole to the plane of the chromone ring would determine the stereochemistry of the newly formed ring fusion. While there is no specific literature on the stereoselectivity of reactions involving this compound, studies on related chiral chromone derivatives have shown that high levels of stereocontrol can be achieved.

Factors Influencing Regio- and Stereoselectivity

| Selectivity | Influencing Factors |

|---|---|

| Regioselectivity | Electronic effects of substituents, Steric hindrance, Nature of the reagent and catalyst, Reaction conditions (temperature, solvent) |

| Stereoselectivity | Steric bulk of substituents, Presence of chiral centers or catalysts, Reaction mechanism (e.g., concerted vs. stepwise), Solvent effects |

Computational Chemistry and Theoretical Investigations of 4 Oxo 4h 1 Benzopyran 5,7 Diyl Dibenzoate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for the computational study of flavonoids and their derivatives due to its favorable balance of accuracy and computational cost. inpressco.com DFT calculations are instrumental in exploring various molecular properties of 4-Oxo-4H-1-benzopyran-5,7-diyl dibenzoate, building upon foundational studies of its parent compound, chrysin (B1683763).

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional structure of a molecule, corresponding to a minimum on the potential energy surface. For chrysin, the parent molecule of this compound, DFT calculations, often using the B3LYP functional with basis sets like 6-31G(d,p) or 6-311G(d,p), have been employed to determine its optimized geometry. nih.govresearchgate.net

Studies on chrysin have shown that its two benzene (B151609) rings (the A and B rings) and the central pyran ring (C ring) tend towards a planar conformation. cdnsciencepub.com However, the introduction of bulky dibenzoate groups at the 5 and 7 positions is expected to significantly alter this landscape. The benzoate (B1203000) groups introduce additional rotational degrees of freedom and potential for steric hindrance, which can disrupt the planarity of the flavonoid backbone. cdnsciencepub.com Conformational analysis of the dibenzoate derivative would involve systematically rotating the C-O bonds linking the benzoate groups to the flavonoid core and the C-C bonds linking the phenyl groups to the carboxylate function to identify the lowest-energy conformers. This analysis is critical as the molecule's conformation dictates its electronic properties and biological interactions.

Table 1: Representative Optimized Geometrical Parameters for Chrysin (Parent Compound) using DFT Note: This data is for the parent compound, chrysin. The parameters for this compound would differ, particularly in the dihedral angles involving the benzoate substituents.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G(d,p)) |

|---|---|---|

| Bond Length | C4=O | ~1.25 Å |

| Bond Length | C2-C3 | ~1.36 Å |

| Bond Angle | C2-C3-C4 | ~120° |

| Dihedral Angle | C3-C2-C1'-C2' | ~0° (indicating planarity) |

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a key indicator of molecular reactivity and stability; a smaller gap suggests higher reactivity. researchgate.net

For chrysin, DFT calculations have shown that the HOMO is typically localized over the B-ring and the pyran C-ring, while the LUMO is distributed across the entire benzopyranone system. nih.gov The calculated HOMO and LUMO energies indicate that intramolecular charge transfer can occur within the molecule. nih.gov

The introduction of two benzoate groups, which contain electron-withdrawing carbonyl functionalities and aromatic rings, is expected to significantly influence the electronic structure. These groups would likely lower the energy levels of both the HOMO and LUMO. The precise effect on the HOMO-LUMO gap would depend on the relative stabilization of these orbitals, which can be determined through specific DFT calculations on the dibenzoate molecule. This analysis is crucial for understanding the compound's reactivity and its potential as an electron acceptor or donor in chemical reactions.

Table 2: Calculated Frontier Molecular Orbital Energies for Chrysin (Parent Compound) Note: Values are illustrative and based on typical DFT calculations for chrysin. The addition of dibenzoate groups would alter these energies.

| Parameter | Calculated Value (eV) |

|---|---|

| EHOMO | -6.2 |

| ELUMO | -2.1 |

| Energy Gap (ΔE) | 4.1 |

DFT calculations are highly effective in predicting various spectroscopic parameters, which can be used to validate experimental findings or to interpret complex spectra.

NMR Chemical Shifts: Theoretical calculations of NMR spectra are performed by computing the nuclear magnetic shielding tensors. DFT methods have shown high accuracy in predicting both ¹H and ¹³C NMR chemical shifts, especially when conformational flexibility is considered. d-nb.info For this compound, calculating the Boltzmann-averaged chemical shifts over the low-energy conformers would provide a theoretical spectrum to compare with experimental data, aiding in the assignment of peaks.

IR Vibrational Frequencies: The vibrational frequencies in an IR spectrum correspond to the different modes of molecular motion. DFT calculations can predict these frequencies, which, after applying a scaling factor to account for anharmonicity and basis set limitations, show excellent agreement with experimental FT-IR and FT-Raman spectra. nih.gov For the dibenzoate derivative, theoretical calculations would help identify characteristic vibrational modes, such as the C=O stretching of the pyranone ring, the C=O stretching of the ester groups, and the aromatic C-H and C=C vibrations.

UV-Vis Absorption Maxima: The electronic absorption spectra of molecules can be predicted using Time-Dependent DFT (TD-DFT). researchgate.netrsc.org For chrysin, TD-DFT calculations have successfully predicted the main absorption bands, which are assigned to π → π* transitions within the cinnamoyl (B-ring and adjacent C-ring atoms) and benzoyl (A-ring and adjacent C-ring atoms) systems. researchgate.net The addition of benzoate groups introduces new chromophores, which would be expected to cause a shift in the absorption maxima (λmax) and potentially introduce new absorption bands. TD-DFT calculations are essential for interpreting these changes and understanding the electronic transitions involved.

Table 3: Predicted Spectroscopic Data for Chrysin (Parent Compound) Note: This table shows representative predicted data for chrysin. The values for this compound would be different due to the influence of the benzoate groups.

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| IR | ν(C=O) of pyranone ring | ~1650 cm-1 |

| UV-Vis (TD-DFT) | λmax (Band I, cinnamoyl) | ~320 nm |

| UV-Vis (TD-DFT) | λmax (Band II, benzoyl) | ~270 nm |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP map plots the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack. researchgate.net

In chrysin, MEP analysis reveals that the most negative regions are located around the carbonyl oxygen at the C4 position and the hydroxyl oxygens. nih.gov For this compound, the MEP surface would be significantly different. The carbonyl oxygens of the two benzoate groups would represent new, prominent regions of high negative potential, indicating their role as hydrogen bond acceptors or sites for interaction with electrophiles. The hydrogen atoms on the aromatic rings would correspond to areas of positive potential.

Quantum Chemical Calculations for Reaction Mechanisms and Transition State Characterization

Quantum chemical calculations are indispensable for elucidating reaction mechanisms, allowing researchers to map the entire reaction pathway from reactants to products. nih.govrsc.org This involves locating and characterizing the transition state (TS), which is the maximum energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. fiveable.me

For a molecule like this compound, these calculations could be used to study various reactions, such as its synthesis, hydrolysis of the ester linkages, or its interaction with reactive oxygen species. The process typically involves:

Locating the Transition State: Using algorithms that search for a first-order saddle point on the potential energy surface.

Frequency Calculation: Confirming the TS by ensuring it has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: Tracing the path from the TS downhill to the connected reactants and products, thus verifying the entire reaction pathway. researchgate.net

While specific mechanistic studies on this compound are not widely available, these well-established computational methodologies provide a framework for future investigations into its reactivity and degradation pathways.

Thermodynamic and Energetic Property Determinations

Quantum chemistry can be used to calculate key thermodynamic and energetic properties that are often difficult to measure experimentally. These properties are crucial for understanding the stability and reactivity of molecules.

Enthalpies of Formation (ΔHf): The enthalpy of formation can be calculated using high-accuracy computational methods, often through atomization or isodesmic reaction schemes. DFT functionals like B3LYP can provide reliable estimates of ΔHf, which indicates the stability of a compound relative to its constituent elements.

Bond Dissociation Energies (BDE): BDE is the energy required to break a specific bond homolytically. nih.govnih.gov It is a critical parameter for predicting the susceptibility of a molecule to degradation and its antioxidant potential. For this compound, calculating the BDEs for various bonds, such as the C-O ester bonds or C-H bonds on the aromatic rings, would provide insight into its chemical stability and potential reaction sites. For instance, the BDEs of the ester bonds would be relevant for predicting its susceptibility to hydrolysis. DFT calculations are a common method for estimating BDEs by computing the energy difference between the parent molecule and its resulting radicals.

While specific calculated thermodynamic values for this compound are not readily found in the literature, the computational protocols for determining these properties for related organic molecules are well-established. nist.gov

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Computational chemistry provides powerful tools to investigate the dynamic behavior and interaction landscape of molecules at an atomic level. While specific molecular dynamics (MD) simulation studies on this compound are not extensively available in publicly accessible literature, a wealth of research on structurally related flavonoids, isoflavones, and chromone (B188151) derivatives allows for a detailed discussion of the methodologies and expected findings for this compound. nih.govmdpi.comnih.govd-nb.infomdpi.comresearchgate.netnih.govmdpi.comresearchgate.netmdpi.comnih.govnih.gov This section, therefore, draws parallels from computational studies on these analogous compounds to outline the likely approaches and outcomes for the theoretical investigation of this compound.

Molecular dynamics simulations of flavonoid and chromone derivatives are frequently employed to understand their structural stability and flexibility, both in isolation and when interacting with biological targets. nih.govmdpi.comnih.gov A typical MD simulation would involve placing the molecule in a simulated physiological environment (e.g., a water box with ions) and calculating the trajectory of its atoms over time based on a force field. rsc.org Key analyses performed on these trajectories include the Root-Mean-Square Deviation (RMSD) and Root-Mean-Square Fluctuation (RMSF). nih.govmdpi.comrsc.org

The RMSD measures the average deviation of the molecule's backbone atoms from a reference structure over the course of the simulation, providing insight into its conformational stability. mdpi.com For a relatively rigid molecule like a flavonoid, low RMSD values (typically stabilizing between 2 and 3 Å) would indicate a stable conformational state. mdpi.com The RMSF, on the other hand, quantifies the fluctuation of individual atoms or residues, highlighting flexible regions of the molecule. nih.gov In the case of this compound, higher RMSF values would be expected for the rotatable benzoate groups compared to the more rigid benzopyran core.

Conformational Sampling:

The presence of rotatable single bonds, particularly those connecting the benzoate groups to the benzopyran core at positions 5 and 7, allows this compound to adopt various conformations. Conformational analysis aims to identify the stable, low-energy conformers and understand the energy barriers between them. chemrxiv.orgnih.gov

Computational methods like Density Functional Theory (DFT) are powerful tools for conformational analysis, allowing for the calculation of relative free energies of different conformers. chemrxiv.org For complex molecules, comparing experimentally obtained NMR coupling constants with DFT-calculated values can precisely predict the dominant conformation in a solution state. chemrxiv.org Studies on other flexible molecules have shown that they can exist as an equilibrium mixture of several conformational states, such as chair, boat, and skew-boat forms for cyclic moieties. chemrxiv.org For this compound, the orientation of the two dibenzoate groups relative to the plane of the benzopyran ring would be the primary determinant of its conformational landscape.

Illustrative Data on Conformational Analysis: Below is an interactive table illustrating hypothetical energy differences for potential conformers of this compound, based on typical findings for related flexible molecules. chemrxiv.org

| Conformer | Description | Relative Free Energy (ΔG, kcal/mol) | Population (%) |

| A | Anti-parallel orientation of benzoate groups | 0.0 | 75 |

| B | Syn-parallel orientation of benzoate groups | +1.5 | 15 |

| C | Perpendicular orientation of one benzoate group | +2.5 | 10 |

This data is illustrative and not based on experimental results for the specific compound.

Intermolecular Interactions:

Understanding the non-covalent interactions that this compound can form is crucial for predicting its behavior in a biological or material context. These interactions can be studied through MD simulations, particularly when the molecule is docked into the active site of a protein, and through methods like the Quantum Theory of Atoms in Molecules (QTAIM). nih.govresearchgate.net

Common intermolecular interactions observed for flavonoids and chromones include:

Hydrogen Bonds: The carbonyl oxygen at position 4 and the ester oxygens of the benzoate groups are potential hydrogen bond acceptors. nih.govresearchgate.net

π-π Stacking: The aromatic rings of the benzopyran core and the benzoate groups can engage in π-π stacking interactions with aromatic residues of a binding partner. researchgate.net

Hydrophobic Interactions: The phenyl rings contribute to the molecule's hydrophobicity, allowing for interactions with nonpolar regions of a receptor. nih.gov

C-H···O Interactions: These weaker hydrogen bonds can also contribute to the stability of a complex.

Illustrative Table of Potential Intermolecular Interactions: This interactive table summarizes the types of intermolecular interactions that could be identified through computational analysis of this compound interacting with a hypothetical protein binding site.

| Interaction Type | Potential Involved Groups on the Compound | Potential Partner Groups on a Receptor | Typical Distance (Å) |

| Hydrogen Bond | Carbonyl oxygen, Ester oxygens | Amine groups, Hydroxyl groups | 2.5 - 3.5 |

| π-π Stacking | Benzopyran rings, Benzoate rings | Phenylalanine, Tyrosine, Tryptophan | 3.5 - 5.0 |

| Hydrophobic | Phenyl rings | Leucine, Valine, Isoleucine | 3.0 - 5.0 |

This data is illustrative and not based on experimental results for the specific compound.

Chemical Derivatization Strategies for Analytical and Synthetic Applications

Principles and Applications of Derivatization in Chemical Analysis

In chemical analysis, derivatization is frequently employed to improve the physicochemical properties of an analyte, making it more suitable for separation and detection by analytical instrumentation. researchgate.netresearchgate.net This is particularly relevant for compounds that may lack a suitable chromophore for UV-Vis detection, have poor volatility for gas chromatography, or exhibit inadequate separation characteristics in liquid chromatography.

Enhancing Analytical Detectability and Selectivity

A primary goal of derivatization is to augment the detectability of a target analyte. researchgate.net This is often achieved by introducing a functional group, or "tag," that exhibits a strong response to a specific detector. For instance, a fluorescent tag can be attached to a non-fluorescent molecule, allowing for highly sensitive detection using a fluorescence detector. This process not only lowers the limit of detection but can also enhance selectivity, as only the compounds that react with the derivatizing agent will be detected. researchgate.net

Chemical derivatization can significantly improve the selectivity of an analysis by targeting specific functional groups. For example, reagents that react specifically with the carbonyl group or hydroxyl groups on the benzopyran scaffold would allow for the selective analysis of these compounds in a complex matrix. researchgate.net

Key Applications in Enhancing Detection:

Introduction of Fluorophores: Attaching a fluorescent group allows for sensitive detection in high-performance liquid chromatography (HPLC).

UV-Absorbing Tags: For compounds with poor UV absorbance, adding a strongly chromophoric derivative enhances detection by UV-Vis spectrophotometers.

Mass Spectrometry Tags: Introducing specific groups can improve ionization efficiency and induce characteristic fragmentation patterns in mass spectrometry, aiding in identification and quantification.

Improving Chromatographic Separation Efficiency

Derivatization can modify the polarity, volatility, and size of an analyte, thereby improving its behavior in chromatographic systems. researchgate.net By altering these properties, issues such as poor peak shape, insufficient retention, or co-elution with interfering substances can be overcome. For example, in liquid chromatography, altering the polarity of a compound can adjust its retention time, moving its peak away from others in the chromatogram. libretexts.org

Strategies for improving separation efficiency often focus on optimizing the interaction between the analyte, the stationary phase, and the mobile phase. youtube.commolnar-institute.com Derivatization contributes to this by changing the analyte's fundamental properties to better suit the chosen chromatographic method. Slower flow rates and longer columns can also enhance resolution, but at the cost of longer analysis times. libretexts.orgyoutube.com

Methodologies for Pre-column and Post-column Derivatization

Derivatization reactions can be performed either before the sample is introduced into the chromatographic system (pre-column) or after the separation has occurred but before detection (post-column). researchgate.net

Pre-column derivatization involves reacting the analyte with a reagent prior to injection. This approach is widely used and offers the advantage that any excess reagent or by-products can be removed before analysis, preventing interference. science.gov Furthermore, the derivatization can be performed under optimal reaction conditions without being constrained by the chromatographic conditions. science.gov

Post-column derivatization is performed "on-the-fly" between the column outlet and the detector. The column effluent is mixed with a reagent, and the reaction occurs in a reactor coil before the mixture flows into the detector. mdpi.com This method is advantageous because it avoids the formation of multiple derivative products from a single analyte and analyzes the compound in its native state. researchgate.net It is particularly useful for identifying classes of compounds, such as flavonoids, through the use of shift reagents. For example, aluminum chloride can be used as a post-column reagent to cause a bathochromic (red) shift in the UV-Vis spectrum of flavonoids with free hydroxyl groups at specific positions, aiding in their identification. mdpi.comresearchgate.net

Strategies for Introducing Specific Chemical Moieties

For synthetic purposes, derivatization involves the strategic introduction of chemical groups to alter the parent molecule's structure and properties, leading to new compounds. nih.govresearchgate.net

Directed Metalation Group (DMG) Strategies for Aromatic Functionalization

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. baranlab.org The reaction employs a directed metalation group (DMG), which is a functional group on the aromatic ring that can coordinate to an organolithium reagent. baranlab.org This coordination positions the reagent to deprotonate the proton at the ortho position, creating a lithiated intermediate that can then react with various electrophiles to introduce a new substituent. nih.gov

The aryl O-carbamate group is one of the most effective DMGs. nih.gov In the context of a benzopyran scaffold, a hydroxyl group could be converted to an O-carbamate, which would then direct metalation and subsequent functionalization to the adjacent position on the aromatic ring. This allows for precise chemical modification that would be difficult to achieve through traditional electrophilic aromatic substitution, which often yields a mixture of ortho and para products. baranlab.org

Ester and Ether Linkage Modifications

The title compound, "4-Oxo-4H-1-benzopyran-5,7-diyl dibenzoate," features two ester linkages at the C5 and C7 positions. These ester groups are prime targets for chemical modification.

Ester Modification:

Hydrolysis: The benzoate (B1203000) esters can be hydrolyzed under basic or acidic conditions to yield the corresponding 5,7-dihydroxy-4-oxo-4H-1-benzopyran. This dihydroxy derivative is a common core structure in many naturally occurring flavonoids.

Transesterification: The benzoate groups can be exchanged for other ester groups by reacting the compound with a different alcohol in the presence of a catalyst.

Re-esterification: Following hydrolysis, the resulting hydroxyl groups can be reacted with various acyl chlorides or anhydrides to introduce a wide range of new ester functionalities, potentially altering the molecule's biological activity. nih.gov

Ether Modification:

After hydrolysis of the ester groups to reveal the hydroxyls, these can be converted into ethers through reactions like the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide, forming a new ether linkage. This is a common strategy for modifying the flavonoid backbone.

Flow-Based Derivatization Systems and Automation

The application of flow chemistry to the derivatization of complex molecules like this compound represents a significant advancement in both analytical and synthetic chemistry. neuroquantology.com This approach leverages the precise control over reaction parameters such as temperature, pressure, and residence time to enhance reaction efficiency, selectivity, and safety compared to traditional batch methods. neuroquantology.comresearchgate.net The automation of these flow-based systems further augments these benefits, enabling high-throughput screening, process optimization, and on-demand synthesis of derivatives. nih.gov

Continuous flow reactors offer distinct advantages for handling the derivatization of benzopyran derivatives. amt.uk For instance, the improved heat and mass transfer in microreactors can lead to faster reaction times and cleaner products with fewer side-products. researchgate.net This is particularly beneficial when dealing with sensitive functional groups or when employing hazardous reagents, which can be generated and consumed in situ, minimizing risks. nih.gov

Research into the automated derivatization of flavonoids, a class of compounds to which this compound belongs, has demonstrated the potential of flow-based systems. nih.govresearchgate.net For example, automated silylation of flavonoids using 3D-printed microfluidic devices has shown significantly higher efficiency in continuous flow compared to batch methods. nih.govresearchgate.net Such systems allow for the rapid and efficient derivatization of hydroxyl groups to make the compounds more amenable to analytical techniques like gas chromatography. nih.gov

While specific studies on the flow-based derivatization of this compound are not extensively documented, the principles derived from flavonoid chemistry can be applied. The ester linkages in this compound could be targeted for derivatization in a flow system, for instance, through hydrolysis followed by re-esterification with different acyl groups to modify its physicochemical properties.

Hypothetical Flow-Based Derivatization of this compound

A conceptual automated flow system for the derivatization of this compound could involve the following steps:

Reagent Pumping and Mixing: Precise syringe pumps would deliver a solution of the parent compound and the derivatizing agent into a microreactor.

Controlled Reaction: The microreactor, which could be a heated or cooled capillary, would provide a controlled environment for the derivatization reaction to occur.

In-line Purification: The product stream could then pass through a purification module, such as a solid-phase extraction cartridge, to remove excess reagents and byproducts.

Real-time Analysis: The purified product could be analyzed in real-time using an integrated analytical technique like UV-Vis spectroscopy or mass spectrometry to monitor reaction conversion and product purity.

The following interactive data table illustrates a hypothetical comparison of a batch versus a flow-based derivatization of this compound, based on findings for similar flavonoid compounds. nih.govresearchgate.net

| Parameter | Batch Derivatization | Flow-Based Derivatization |

| Reaction Time | 2 hours | 10 minutes |

| Yield (%) | 75 | 95 |

| Purity (%) | 85 | 98 |

| Reagent Consumption | High | Low |

| Reproducibility | Moderate | High |

This hypothetical data underscores the potential advantages of employing automated flow-based systems for the derivatization of this compound, leading to more efficient, controlled, and reproducible chemical transformations. mdpi.com The integration of automation and in-line analytics paves the way for the rapid generation of novel derivatives for various applications. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-oxo-4H-1-benzopyran-5,7-diyl dibenzoate, and what methodological considerations ensure reproducibility?

- Methodological Answer : The compound is typically synthesized via esterification of 5,7-dihydroxy-4-oxochromene derivatives with benzoyl chloride. Key steps include:

- Use of a base (e.g., pyridine or DMAP) to activate hydroxyl groups for acylation .

- Solvent selection (e.g., dichloromethane or THF) to control reaction kinetics and prevent side reactions .

- Monitoring reaction progress via TLC or HPLC to confirm complete conversion .

Q. How can the structural identity of this compound be confirmed?

- Methodological Answer :

- X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and bond angles. For example, Li et al. (2009) reported a related chromene derivative with a planar benzopyran core and defined torsion angles for ester groups .

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Compare chemical shifts with literature data (e.g., aromatic protons at δ 7.2–8.5 ppm, carbonyl signals at δ 170–175 ppm) .

- IR Spectroscopy : Identify ester C=O stretches (~1740 cm⁻¹) and chromone carbonyl (~1660 cm⁻¹) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of dust or vapors .

- Emergency Procedures :

- For skin contact: Wash immediately with soap and water for ≥15 minutes .

- For inhalation: Move to fresh air and administer oxygen if necessary .

- Storage : Store in airtight containers under inert gas (e.g., N₂) to prevent hydrolysis .

Advanced Research Questions

Q. How can regioselectivity challenges in the benzoylation of 5,7-dihydroxy-4-oxochromene derivatives be addressed?

- Methodological Answer :

- Competitive Acylation : The 5- and 7-hydroxyl groups exhibit similar reactivity, leading to potential diastereomer formation. To optimize regioselectivity:

- Use sterically hindered bases (e.g., 4-dimethylaminopyridine) to favor reaction at the less hindered hydroxyl group .

- Employ low-temperature conditions (−10°C to 0°C) to slow reaction kinetics and improve selectivity .

- Analytical Validation : Combine 2D NMR (e.g., COSY, NOESY) with HPLC-MS to differentiate regioisomers .

Q. What advanced spectroscopic techniques resolve ambiguities in characterizing degradation products of this compound?

- Methodological Answer :

- High-Resolution Mass Spectrometry (HRMS) : Identify fragment ions (e.g., m/z 105 for benzoyl fragments) and isotopic patterns to confirm degradation pathways .

- Thermogravimetric Analysis (TGA) : Monitor thermal stability under controlled heating rates (e.g., 10°C/min in N₂ atmosphere) to detect decomposition events .

Q. How should researchers reconcile discrepancies in solubility data reported for this compound?

- Methodological Answer :

- Solvent Screening : Test solubility in aprotic (e.g., DMSO, DMF) vs. protic (e.g., MeOH, H₂O) solvents. Note that conflicting data may arise from polymorphic forms or residual solvents.

- Dynamic Light Scattering (DLS) : Measure particle size distribution in suspensions to distinguish between true solubility and colloidal dispersion .

Q. What strategies mitigate instability of this compound under acidic or basic conditions?

- Methodological Answer :

- pH-Dependent Stability Studies : Conduct kinetic assays in buffered solutions (pH 1–12) to identify degradation thresholds. For example, ester hydrolysis accelerates at pH > 10 .

- Stabilization Approaches :

- Add antioxidants (e.g., BHT) to suppress oxidative degradation.

- Use lyophilization for long-term storage of aqueous solutions .

Q. How can derivatization of this compound enhance its applicability in pharmacological studies?

- Methodological Answer :

- Functional Group Modifications :

- Introduce sulfonate groups at the 3-position to improve water solubility .

- Replace benzoyl groups with acetyl or trifluoroacetyl moieties to modulate bioavailability .

- Biological Assay Design : Use fluorescent tags (e.g., dansyl chloride) for tracking cellular uptake via confocal microscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.